

Reproducibility of Published Findings Using CP-96345: A Comparative Guide

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Compound of Interest

Compound Name: CP-96486

Cat. No.: B10801112

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the tachykinin NK-1 receptor antagonist, CP-96345, with alternative compounds, supported by experimental data and detailed protocols to aid in the reproducibility of published findings.

Introduction to CP-96345 and the NK-1 Receptor

CP-96345 is a potent, non-peptide antagonist of the tachykinin NK-1 receptor. The NK-1 receptor, a G protein-coupled receptor (GPCR), is the primary receptor for Substance P (SP), a neuropeptide involved in a multitude of physiological processes including pain transmission, inflammation, and emesis.^{[1][2]} The therapeutic potential of blocking the SP/NK-1 receptor pathway has led to the development of numerous antagonists, with CP-96345 being a key tool in preclinical research. However, reproducibility of findings can be influenced by several factors, including species-specific receptor variants and potential off-target effects of the antagonist.

Comparative Pharmacological Data

The following table summarizes the binding affinities of CP-96345 and other notable NK-1 receptor antagonists across different species and cell lines. Significant species-dependent variations in affinity have been reported, a critical consideration for experimental design and data interpretation.

Compound	Species/Cell Line	Assay Type	Affinity (Kd/Ki)	Reference
CP-96345	Human (UC11 cells)	Inositol Phosphate Accumulation	Kd = 0.99 nM	[3]
Rat (LRM55 cells)	Inositol Phosphate Accumulation	Kd = 210 nM	[3]	
Guinea-pig (ileum)	Inositol Phosphate Accumulation	Similar to human	[3]	
Rat (cerebral cortex)	[125I]BH-SP Binding	Ki = 59.6 nM	[4]	
RP 67580	Human (UC11 cells)	Inositol Phosphate Accumulation	Kd = 194 nM	[3]
Rat (LRM55 cells)	Inositol Phosphate Accumulation	Kd = 7.9 nM	[3]	
Aprepitant	Human	Recombinant receptor	Ki = 0.12 nM	[2]
Rolapitant	Human	Recombinant receptor	Ki = 0.66 nM	[2]
Netupitant	Human	Recombinant receptor	Ki = 1.0 nM	[2]

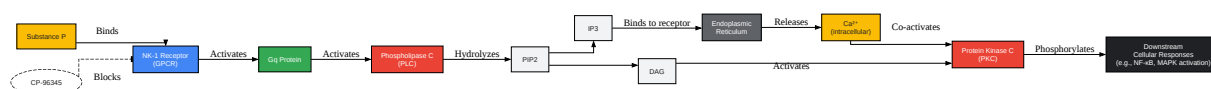
Kd: Dissociation constant; Ki: Inhibition constant. Lower values indicate higher affinity.

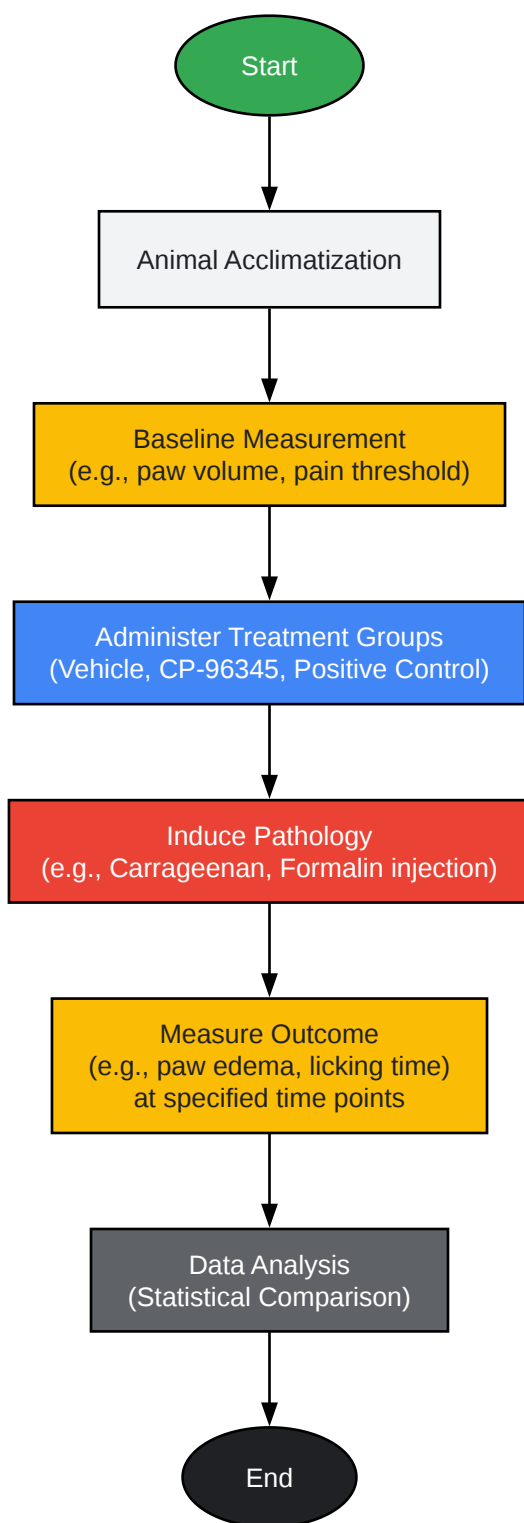
Signaling Pathways and Experimental Workflows

To understand the mechanism of action of CP-96345 and to design robust experiments, it is crucial to visualize the underlying biological pathways and experimental procedures.

NK-1 Receptor Signaling Pathway

Activation of the NK-1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events. This diagram illustrates the primary pathways involved.





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Phone: (601) 213-4426

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